4-(5-chloro-1-benzofuran-2-yl)piperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

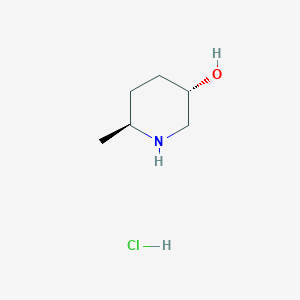

“4-(5-chloro-1-benzofuran-2-yl)piperidine” is a chemical compound with the molecular formula C13H14ClNO and a molecular weight of 235.71 . It is a derivative of benzofuran, a class of compounds that are ubiquitous in nature . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .

Synthesis Analysis

The synthesis of benzofuran derivatives has been a topic of interest in recent years . The most pertinent and often employed strategies involve the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones, and the cyclization of aryl acetylenes using transition-metal catalysis .Molecular Structure Analysis

The molecular structure of “4-(5-chloro-1-benzofuran-2-yl)piperidine” consists of a benzofuran ring attached to a piperidine ring . The 4-position of the benzofuran may be substituted or unsubstituted, but good antimicrobial activity was exhibited when the substituent on the 4-position contained halogens or hydroxyl groups .Chemical Reactions Analysis

Benzofuran derivatives, including “4-(5-chloro-1-benzofuran-2-yl)piperidine”, have been found to exhibit various biological activities, making them a privileged structure in the field of drug discovery . The unique structural features of benzofuran and its wide array of biological activities make it a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets .Mechanism of Action

While the specific mechanism of action for “4-(5-chloro-1-benzofuran-2-yl)piperidine” is not explicitly mentioned in the retrieved papers, benzofuran derivatives have been found to exhibit various biological activities . This suggests that they may interact with various biological targets, leading to their observed effects.

Future Directions

Benzofuran derivatives, including “4-(5-chloro-1-benzofuran-2-yl)piperidine”, have attracted considerable attention due to their wide range of biological and pharmacological applications . Future research in this area may focus on developing new therapeutic agents, improving bioavailability, and exploring the full therapeutic potential of these compounds for the treatment of various diseases .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-(5-chloro-1-benzofuran-2-yl)piperidine involves the reaction of 5-chloro-1-benzofuran-2-carboxylic acid with piperidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reduced using a reducing agent such as sodium borohydride to yield the final product.", "Starting Materials": [ "5-chloro-1-benzofuran-2-carboxylic acid", "piperidine", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "sodium borohydride" ], "Reaction": [ "Step 1: 5-chloro-1-benzofuran-2-carboxylic acid is reacted with piperidine in the presence of DCC and DMAP to yield the intermediate 4-(5-chloro-1-benzofuran-2-yl)piperidine-1-carboxylic acid.", "Step 2: The intermediate is then reduced using sodium borohydride in a suitable solvent such as ethanol to yield the final product, 4-(5-chloro-1-benzofuran-2-yl)piperidine." ] } | |

CAS RN |

54403-14-4 |

Molecular Formula |

C13H14ClNO |

Molecular Weight |

235.7 |

Purity |

0 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.